molecular formula C13H12N2O3 B11116501 N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide

N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide

Cat. No.: B11116501
M. Wt: 244.25 g/mol
InChI Key: DIONZVGMFIWOIF-UHFFFAOYSA-N
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Description

N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furoyl group and a 4-methylbenzoyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE typically involves the reaction of 4-methylbenzoyl chloride with 2-furoic acid hydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazides .

Scientific Research Applications

N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzoyl)-N’-(4-nitrophenyl)thiourea
  • N-(4-methoxyphenyl)-N’-(2-methylbenzoyl)thiourea
  • 2-methyl-N’-(4-methylbenzoyl)-N’-phenylbenzohydrazide

Uniqueness

N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE is unique due to its specific combination of a furoyl group and a 4-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N'-(4-methylbenzoyl)furan-2-carbohydrazide

InChI

InChI=1S/C13H12N2O3/c1-9-4-6-10(7-5-9)12(16)14-15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

DIONZVGMFIWOIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

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